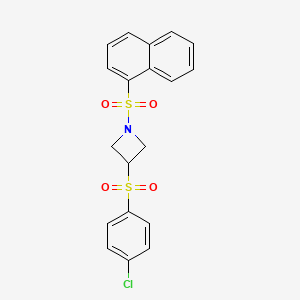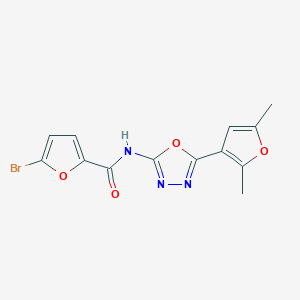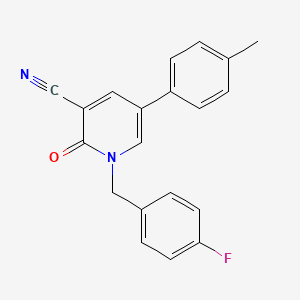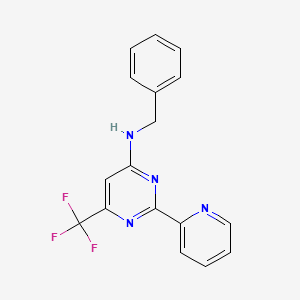
N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a 1,2,3-thiadiazole ring, a piperidine ring, and a quinoxaline ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and rings. The 1,2,3-thiadiazole ring and the piperidine ring are likely connected via a carbonyl group, and the quinoxaline ring is likely attached via an amide linkage .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amide linkage might undergo hydrolysis under acidic or basic conditions. The thiadiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of multiple rings and functional groups would likely make it a solid at room temperature .Applications De Recherche Scientifique
Antimicrobial Agents
Compounds with the 1,3,4-thiadiazole moiety, such as our compound of interest, have been synthesized and evaluated for their potent antimicrobial properties . These compounds have shown effectiveness against a variety of microbial strains, including bacteria like E. coli and B. mycoides, and fungi such as C. albicans. The presence of the quinoxaline and thiadiazole groups may enhance the compound’s ability to interact with microbial enzymes or DNA, disrupting their function and leading to microbial death.
Anticancer Activity
The structural complexity of N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide suggests potential for anticancer activity. Thiadiazole derivatives have been studied for their cytotoxic effects on various cancer cell lines, including leukemia and cervical carcinoma cells . The compound’s ability to interfere with cell division and induce apoptosis could be harnessed for developing new cancer therapies.
Drug Discovery
The unique structure of this compound makes it a valuable scaffold in drug discovery. Its analogs have found applications in the development of drugs with diverse biological actions, such as anticonvulsant, antihypertensive, and anti-inflammatory medications . The compound’s modifiable structure allows for the optimization of its pharmacological properties, making it a versatile tool in medicinal chemistry.
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of this compound are currently under investigation. It is known that derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have shown significant antimicrobial activity, particularly against gram-positive bacteria .
Mode of Action
It is believed that the compound interacts with its targets by binding to specific receptors or enzymes, thereby inhibiting their function and leading to a decrease in the microbial activity .
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its broad antimicrobial activity. The exact pathways and their downstream effects are currently under investigation .
Pharmacokinetics
It is known that the lipophilicity of the compound can influence its absorption and distribution within the body
Result of Action
The result of the compound’s action is a decrease in the microbial activity, particularly against Gram-positive bacteria . This can lead to a reduction in the symptoms associated with bacterial infections.
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of the compound. The exact influence of these factors on this compound is currently under investigation .
Propriétés
IUPAC Name |
N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2S/c1-12-17(28-24-23-12)19(27)25-8-6-13(7-9-25)10-21-18(26)16-11-20-14-4-2-3-5-15(14)22-16/h2-5,11,13H,6-10H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYUOMLVGLGHMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2Z)-3-[(4-methylphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2757213.png)
![N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2757214.png)

![Lithium;2-(2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate](/img/structure/B2757216.png)
![3-{[5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}cyclohexanone](/img/structure/B2757217.png)

![N-[4-(Pyrazin-2-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2757219.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylthio)benzamide](/img/structure/B2757220.png)

![3-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2757227.png)


![5-Chloro-3-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2757234.png)
